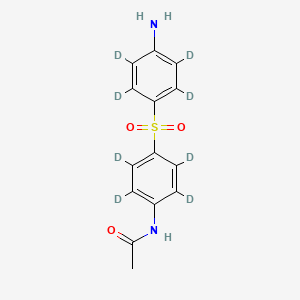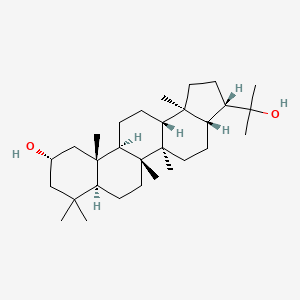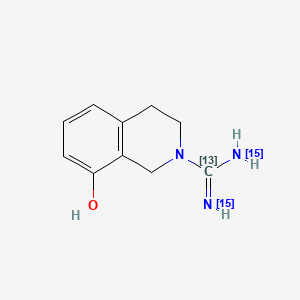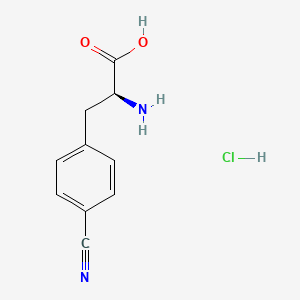
(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a cyanophenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-phenylpropanoic acid and 4-cyanobenzaldehyde.
Reaction Conditions: The key step involves a condensation reaction between (S)-2-Amino-3-phenylpropanoic acid and 4-cyanobenzaldehyde in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: Lacks the cyanophenyl group, making it less versatile in certain chemical reactions.
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a cyano group, leading to different chemical reactivity and applications.
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid:
Uniqueness
(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is unique due to the presence of the cyanophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNISFWRBJSBI-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride suitable as a probe for studying protein folding?
A1: this compound, also known as L-4-Cyanophenylalanine (pCNPhe), exhibits fluorescence properties that make it valuable in protein folding studies. Specifically, it acts as a fluorescence resonance energy transfer (FRET) donor when paired with Tryptophan (Trp) as an acceptor []. This means that the energy from excited pCNPhe can be transferred to nearby Trp residues within a protein. By measuring changes in FRET efficiency, researchers can track alterations in protein conformation, such as the unfolding of the hydrophobic core during denaturation.
Q2: How does the structure of this compound compare to naturally occurring amino acids, and how does this impact its use in proteins?
A2: this compound is an unnatural amino acid that closely resembles the natural amino acid Phenylalanine. The key structural difference is the presence of a cyano group (-CN) attached to the phenyl ring in pCNPhe []. This modification is relatively small, allowing pCNPhe to be incorporated into proteins in place of Phenylalanine without significant structural disruption. This makes it a valuable tool for site-specific modifications, particularly within the hydrophobic core of proteins where Phenylalanine is commonly found.
Q3: Are there any alternative unnatural amino acids with similar properties that can be used in protein studies?
A3: Yes, the research highlights another unnatural amino acid, 4-ethynylphenylalanine (pENPhe), as a potential alternative to pCNPhe []. Like pCNPhe, pENPhe can also function as a FRET donor with Trp. Its ethynyl group is considered to be more hydrophobic than the cyano group in pCNPhe, suggesting that it may be a more suitable substitute for Phenylalanine in some hydrophobic protein environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
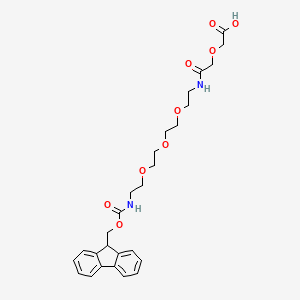
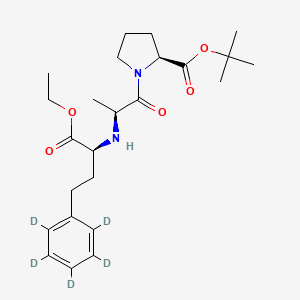
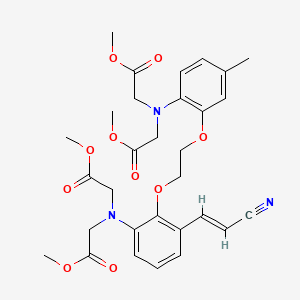
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)
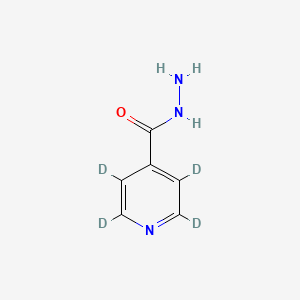
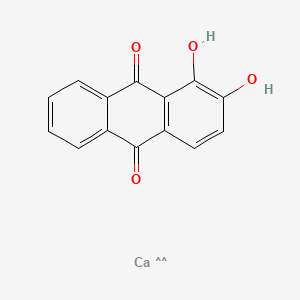
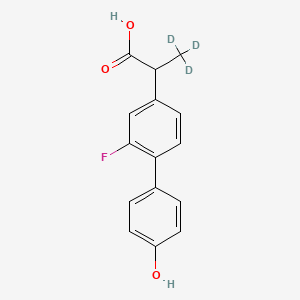
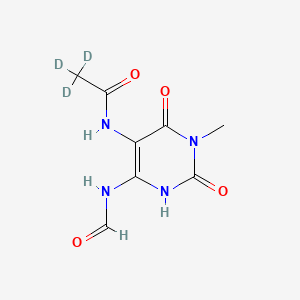
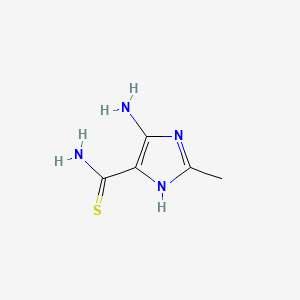
![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)
